1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRTLSRNUZSTP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: Products with the fluorine atom replaced by other functional groups.
Scientific Research Applications
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one has garnered attention in several research domains:
Organic Chemistry
- Intermediate in Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals.
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating significant inhibitory effects.
- Anticancer Potential : The compound has shown promise in cancer research, with studies suggesting it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Medicinal Chemistry
- Drug Development : Its unique structure allows for modifications that can enhance its therapeutic efficacy. Research is ongoing to explore its potential as a lead compound for new drug formulations targeting specific diseases .
Material Science
- Development of New Materials : The compound's properties make it suitable for applications in creating advanced materials, including polymers and coatings with enhanced chemical resistance and stability .
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this chalcone derivative on human cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against various bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against resistant strains, highlighting its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Geometry and Reactivity:
- Position of Substituents: The ortho-nitro group in the target compound introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs.
- Electronegativity and SAR: Evidence from cluster analysis of chalcones shows that para-substituted EWGs (e.g., Br, Cl) on ring A and fluorine on ring B enhance inhibitory activity. Compound 2j (IC₅₀ = 4.703 μM), with para-bromo (ring A) and para-fluoro (ring B), outperforms analogs with less electronegative groups (e.g., methoxy; IC₅₀ = 70.79 μM for 2p) . The target’s ortho-nitro group may reduce potency compared to para-substituted EWGs due to unfavorable steric interactions.
Biological Activity
1-(4-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring a fluorine atom and a nitro group. This article explores its biological activity, including its potential applications in medicinal chemistry and various biological assays.
Chemical Structure and Properties
- Molecular Formula : C15H10FNO3
- Molecular Weight : 271.24 g/mol
- CAS Number : 1393480-87-9
The compound's structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl system, which is typical of chalcones. The presence of the fluorine atom enhances its lipophilicity and stability, potentially influencing its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
- Antioxidant Activity : It may participate in redox reactions, influencing cellular oxidative stress.
- Binding Affinity Modulation : The fluorine and nitro substituents can alter the compound's binding affinity to receptors or enzymes, enhancing its therapeutic potential .
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses:
- Antibacterial Activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving liver carcinoma cell lines (HEPG2), it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell viability:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.5 |
| Doxorubicin (control) | 10.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and modulation of cell cycle progression .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antitumor Efficacy : In a study assessing various chalcone derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .
- Cytotoxicity Analysis : The compound was tested against multiple cancer cell lines, revealing dose-dependent cytotoxicity, which was further corroborated by assays measuring cell viability post-treatment .
- Comparative Studies : Comparisons with similar compounds (e.g., 1-(4-Chlorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one) highlighted the unique efficacy imparted by the fluorine substituent, suggesting enhanced pharmacological properties due to electronic effects .
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 4-fluoroacetophenone with 2-nitrobenzaldehyde in ethanol or methanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C, followed by acidification . Optimization includes:
- Catalyst selection : Aqueous NaOH or KOH enhances enolate formation, while ethanol acts as a solvent and proton donor .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like polycyclic byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the chalcone, with yields averaging 60–75% .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key methods include:
- 1D NMR (¹H, ¹³C-APT) : Assigns proton environments (e.g., α,β-unsaturated ketone protons at δ 6.8–8.2 ppm) and confirms regiochemistry .
- FT-IR : Detects carbonyl stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves stereochemistry (E-configuration) and intramolecular interactions (e.g., C–H···O hydrogen bonds) with SHELX software . For example, monoclinic packing (space group P2₁/c) and unit cell parameters (e.g., a = 14.505 Å, β = 92.04°) are reported .
Advanced Research Questions
Q. How can researchers address unexpected reaction pathways, such as cyclization during synthesis?
Ortho-nitro substituents may trigger cyclization to indolinones under basic conditions. Mitigation strategies include:
- Real-time monitoring : TLC or LC-MS tracks reaction progress and detects intermediates .
- Acid quenching : Immediate neutralization post-reaction prevents cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) suppress nucleophilic attack on the nitro group .
Q. What computational methods validate experimental data for this compound?
- DFT calculations : Predict molecular geometry, electrostatic potential surfaces, and nonlinear optical properties (e.g., hyperpolarizability) using Gaussian09 with B3LYP/6-311G(d,p) basis sets .
- Molecular docking : Assesses binding affinity to biological targets (e.g., antimicrobial enzymes) via AutoDock Vina, with RMSD validation against crystallographic poses .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-stacking, H-bonding) using CrystalExplorer .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies may arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter unit cell parameters. Compare with Cambridge Structural Database entries .
- Dynamic effects : Conformational flexibility in solution vs. rigid crystal lattices. Use variable-temperature NMR or molecular dynamics simulations .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) shift IR carbonyl peaks by 10–20 cm⁻¹ .
Q. What role do hydrogen-bonding networks play in material properties?
Graph set analysis (e.g., S (6) motifs) reveals how H-bonding dictates:
- Crystal packing : Intramolecular C–H···O bonds stabilize the enone conformation, while intermolecular F···H interactions enhance thermal stability .
- Mechanical behavior : Strong H-bonding correlates with higher elastic moduli in nanoindentation tests .
Q. Which methodologies assess biological activity and structure-activity relationships (SAR)?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution (CLSI guidelines) .
- SAR studies : Vary substituents (e.g., replacing -NO₂ with -OCH₃) and correlate logP values (XlogP ~5) with bioactivity .
Q. How are nonlinear optical (NLO) properties evaluated for this chalcone?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
